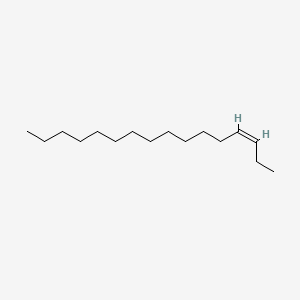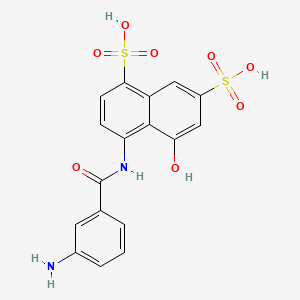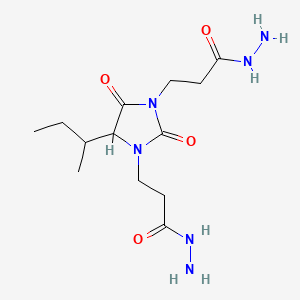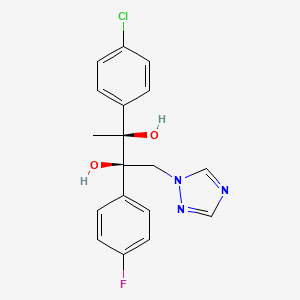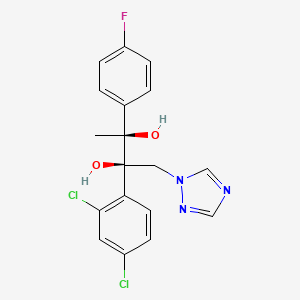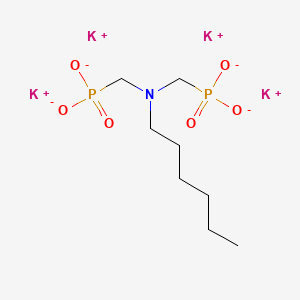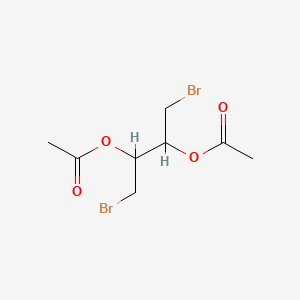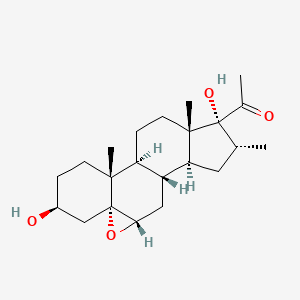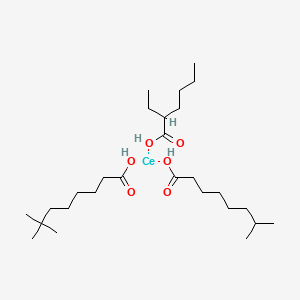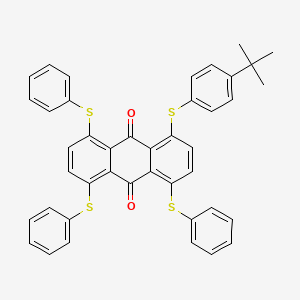
1-((4-(1,1-Dimethylethyl)phenyl)thio)-4,5,8-tris(phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-356-6, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a radical initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is commonly used as a radical initiator in polymerization reactions, facilitating the formation of polymers from monomers.
Biology: The compound is used in biochemical research to study radical-mediated processes and reactions.
Industry: The compound is used in the production of various polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is heated or exposed to light, it decomposes to form free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is similar to other radical initiators, such as 2,2’-Azobis(2-methylpropionitrile) and benzoyl peroxide. it has unique properties that make it suitable for specific applications. For example, it is more soluble in water compared to 2,2’-Azobis(2-methylpropionitrile), making it more suitable for aqueous polymerization reactions.
List of Similar Compounds
- 2,2’-Azobis(2-methylpropionitrile)
- Benzoyl peroxide
- 2,2’-Azobis(isobutyronitrile)
These compounds share similar radical-initiating properties but differ in their solubility, stability, and reactivity, making each suitable for different applications.
Properties
CAS No. |
83929-63-9 |
|---|---|
Molecular Formula |
C42H32O2S4 |
Molecular Weight |
697.0 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfanyl-4,5,8-tris(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C42H32O2S4/c1-42(2,3)27-19-21-31(22-20-27)48-35-26-25-34(47-30-17-11-6-12-18-30)38-39(35)41(44)37-33(46-29-15-9-5-10-16-29)24-23-32(36(37)40(38)43)45-28-13-7-4-8-14-28/h4-26H,1-3H3 |
InChI Key |
ABHXLCBSTASDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


